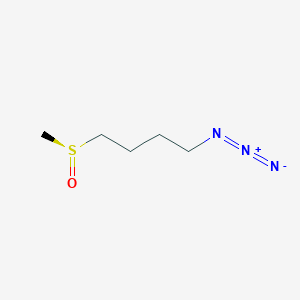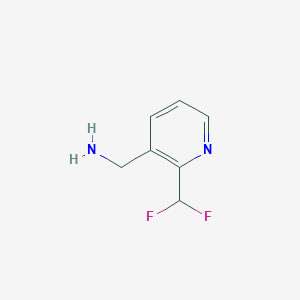
(S)-1-Azido-4-(methylsulfinyl)-butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Azido-4-(methylsulfinyl)butane is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of an azido group (-N₃) and a methylsulfinyl group (-S(O)CH₃) attached to a butane backbone. The azido group is known for its reactivity, making this compound a valuable intermediate in organic synthesis and other chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Azido-4-(methylsulfinyl)butane typically involves the introduction of the azido group to a suitable precursor. One common method is the reaction of a halogenated precursor with sodium azide (NaN₃) under appropriate conditions. For example, 1-chloro-4-(methylsulfinyl)butane can be reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield (S)-1-Azido-4-(methylsulfinyl)butane.
Industrial Production Methods
Industrial production of (S)-1-Azido-4-(methylsulfinyl)butane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-Azido-4-(methylsulfinyl)butane undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H₂O₂).
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMF.
Oxidation: Hydrogen peroxide (H₂O₂) in aqueous or organic solvents.
Major Products Formed
Reduction: Formation of (S)-1-amino-4-(methylsulfinyl)butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of (S)-1-azido-4-(methylsulfonyl)butane.
Applications De Recherche Scientifique
(S)-1-Azido-4-(methylsulfinyl)butane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-1-Azido-4-(methylsulfinyl)butane involves its reactivity due to the presence of the azido group. This group can undergo click chemistry reactions, forming stable triazole rings when reacted with alkynes. The methylsulfinyl group can participate in redox reactions, influencing the compound’s overall reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
(S)-1-Azido-4-(methylsulfinyl)butane can be compared with other similar compounds such as:
Sulforaphane: An isothiocyanate with a similar methylsulfinyl group but different reactivity due to the isothiocyanate functional group.
Phenethyl isothiocyanate: Another isothiocyanate with anticancer properties, differing in the alkyl chain length and functional groups.
Propriétés
Formule moléculaire |
C5H11N3OS |
|---|---|
Poids moléculaire |
161.23 g/mol |
Nom IUPAC |
1-azido-4-[(S)-methylsulfinyl]butane |
InChI |
InChI=1S/C5H11N3OS/c1-10(9)5-3-2-4-7-8-6/h2-5H2,1H3/t10-/m0/s1 |
Clé InChI |
SCBWZMZIFFMINE-JTQLQIEISA-N |
SMILES isomérique |
C[S@](=O)CCCCN=[N+]=[N-] |
SMILES canonique |
CS(=O)CCCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[(2R,3S,5R)-5-(4-amino-2-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13435556.png)



![Benzoic acid, 2-methoxy-6-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13435588.png)

![4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo[3,2-c][1]benzazepin-12-one](/img/structure/B13435597.png)





![Methyl 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside](/img/structure/B13435627.png)

